molecular formula C10H8O4S B1605454 2-Naphthalenesulfonic acid, 7-hydroxy- CAS No. 92-40-0

2-Naphthalenesulfonic acid, 7-hydroxy-

Cat. No. B1605454
CAS RN: 92-40-0
M. Wt: 224.23 g/mol
InChI Key: MVEOHWRUBFWKJY-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-hydroxy- is a chemical compound with the molecular formula C<sub>10</sub>H<sub>7</sub>SO<sub>4</sub> . It is also known as 7-Hydroxy-2-naphthalenesulfonic acid . This compound belongs to the class of sulfonic acids and is derived from naphthalene. Its sodium salt form is commonly used in various applications.



Synthesis Analysis

The synthesis of 7-Hydroxy-2-naphthalenesulfonic acid involves the sulfonation of naphthalene. Sulfonation typically occurs by treating naphthalene with concentrated sulfuric acid or oleum (fuming sulfuric acid). The reaction introduces a sulfonic acid group (-SO<sub>3</sub>H) onto the naphthalene ring at the 7-position. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.



Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-naphthalenesulfonic acid consists of a naphthalene core with a hydroxyl group (-OH) and a sulfonic acid group (-SO<sub>3</sub>H) attached at the 7-position. The sodium salt form replaces the hydrogen of the sulfonic acid group with a sodium ion (Na<sup>+</sup>).



Chemical Reactions Analysis


  • Acid-Base Reactions : The sodium salt of 7-Hydroxy-2-naphthalenesulfonic acid can undergo acid-base reactions, where the sulfonic acid group can be deprotonated by strong bases.

  • Esterification : The hydroxyl group can react with acyl chlorides or anhydrides to form esters.

  • Aryl Sulfonation : The compound can be further sulfonated at other positions on the naphthalene ring.

  • Metal Complex Formation : The sodium salt can form complexes with metal ions.



Physical And Chemical Properties Analysis


  • Appearance : White to light yellow crystalline powder.

  • Solubility : Soluble in water.

  • Melting Point : Varies depending on the salt form.

  • Stability : Stable under normal conditions.


Safety And Hazards


  • Irritant : Avoid skin and eye contact.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Research on 7-Hydroxy-2-naphthalenesulfonic acid should focus on:



  • Applications : Explore novel applications in pharmaceuticals, dyes, and chemical processes.

  • Biological Activity : Investigate potential biological effects.

  • Green Synthesis : Develop environmentally friendly synthetic routes.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant scientific literature123.


properties

IUPAC Name

7-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEOHWRUBFWKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059053
Record name 7-Hydroxy-2-naphthalenesulfonic acid
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenesulfonic acid, 7-hydroxy-

CAS RN

92-40-0
Record name 7-Hydroxynaphthalene-2-sulfonic acid
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Record name 2-Hydroxynaphthalene-7-sulfonic acid
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Record name Cassella's acid
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Record name 2-Naphthalenesulfonic acid, 7-hydroxy-
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Record name 7-Hydroxy-2-naphthalenesulfonic acid
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Record name 7-hydroxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
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Record name 7-HYDROXY-2-NAPHTHALENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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